molecular formula C8H16O3 B2740873 Methyl 3-Hydroxy-4,4-dimethylpentanoate CAS No. 150943-32-1

Methyl 3-Hydroxy-4,4-dimethylpentanoate

Cat. No. B2740873
M. Wt: 160.213
InChI Key: PRKGPKOSRBEOHZ-UHFFFAOYSA-N
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Description



  • Methyl 3-Hydroxy-4,4-dimethylpentanoate is an organic compound with the chemical formula C<sub>8</sub>H<sub>16</sub>O<sub>3</sub> .

  • It is also known as HDMPP and belongs to the class of esters .





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific details on the synthesis of this compound. Further research would be needed to explore its synthetic pathways.





  • Molecular Structure Analysis



    • The molecular formula of Methyl 3-Hydroxy-4,4-dimethylpentanoate is C<sub>8</sub>H<sub>16</sub>O<sub>3</sub> .

    • It contains a total of 27 atoms : 16 hydrogen atoms, 8 carbon atoms, and 3 oxygen atoms.

    • The structure consists of an ester group (C=O) and a hydroxyl group (OH).





  • Chemical Reactions Analysis



    • Unfortunately, specific chemical reactions involving this compound are not readily available in the literature. Further research would be necessary to explore its reactivity.





  • Physical And Chemical Properties Analysis



    • Appearance : Colorless to yellow liquid or white to yellow solid.

    • Melting Point : Not available.

    • Boiling Point : Not available.

    • Density : Theoretical value not provided.

    • Refractive Index : Not available.

    • Flash Point : Not available.




  • Scientific Research Applications

    Synthesis and Radiochemical Applications

    Methyl 3-oxo-4,4-dimethylpentanoate has been synthesized for radiochemical applications, specifically labeled with carbon-14 (Sieving, 1987). This process involves the use of a Grignard reagent and carbonation with 14CO2. Such labeled compounds are valuable in various research fields, including pharmacology and environmental sciences, where tracking the movement and transformation of molecules is crucial (Sieving, 1987).

    Anticancer Research

    A study has explored the synthesis of novel metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate for potential use as CDK8 kinase inhibitors, showing promising anticancer activities (Aboelmagd et al., 2021). These complexes exhibited significant inhibitory actions against human colorectal carcinoma cells without affecting normal cells, suggesting a potential application in cancer therapy (Aboelmagd et al., 2021).

    HDAC Inhibition in Cancer Treatment

    Another study focused on the synthesis and biological testing of compounds based on methyl 3-hydroxy-4,4-dimethylpentanoate as potential HDAC inhibitors, a crucial target in cancer treatment. Some synthesized compounds showed promising antiproliferative activity against various cancer cell lines, suggesting their potential as HDAC inhibitors (El-Rayes et al., 2019). These findings open avenues for further research and development in cancer therapeutics (El-Rayes et al., 2019).

    Aroma Chemicals and Food Industry

    Methyl esters of hydroxy-dimethylpentanoate, such as 4-Hydroxy-2,5-dimethyl-3(2H)-furanone, are significant aroma chemicals. They are key flavor compounds in many fruits and are highly valued by the food industry. The synthetic preparation and biosynthesis of these compounds have been extensively studied, highlighting their importance in food flavoring and fragrance industries (Schwab, 2013) (Schwab, 2013).

    Chelating Agents for Iron and Aluminium

    Compounds related to methyl 3-hydroxy-4,4-dimethylpentanoate have been evaluated as potential chelating agents for iron and aluminium. Studies have explored their metal/ligand solution chemistry, cytotoxicity, and chelation efficiency, revealing the potential of these compounds in chelation therapy (Dean et al., 2009; Dean et al., 2011) (Dean et al., 2009) (Dean et al., 2011).

    Safety And Hazards



    • Safety data for this compound is currently unavailable online. For detailed safety information, please request an SDS or contact the relevant authorities.




  • Future Directions



    • Research on Methyl 3-Hydroxy-4,4-dimethylpentanoate could focus on its potential applications in pharmaceuticals, organic synthesis, or materials science.




    Please note that additional research would be necessary to address the gaps in information. If you need further details or have specific questions, feel free to ask! 😊


    properties

    IUPAC Name

    methyl 3-hydroxy-4,4-dimethylpentanoate
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H16O3/c1-8(2,3)6(9)5-7(10)11-4/h6,9H,5H2,1-4H3
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PRKGPKOSRBEOHZ-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)(C)C(CC(=O)OC)O
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H16O3
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    160.21 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Methyl 3-Hydroxy-4,4-dimethylpentanoate

    Citations

    For This Compound
    2
    Citations
    T Yamamura, H Nakatsuka, S Tanaka… - Angewandte …, 2013 - Wiley Online Library
    Noyori and co-workers revolutionized asymmetric hydrogenation of functionalized ketones in 1987 through the invention of binap/Ru (OCOCH3) 2/HCl (binap= 2, 2’-bis (…
    Number of citations: 45 onlinelibrary.wiley.com
    J Kim, KA De Castro, M Lim, H Rhee - Tetrahedron, 2010 - Elsevier
    Reduction of keto esters is a valuable alternative to produce diols. Sodium borohydride/MeOH system at room temperature and short reaction time efficiently reduced α, β, γ, and δ-keto …
    Number of citations: 59 www.sciencedirect.com

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